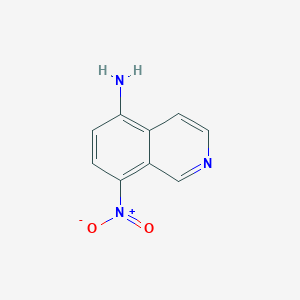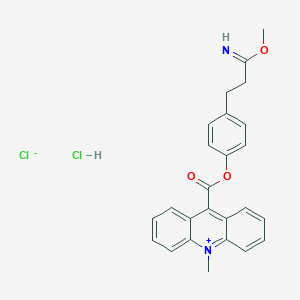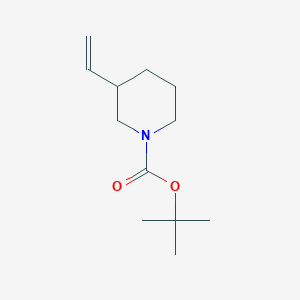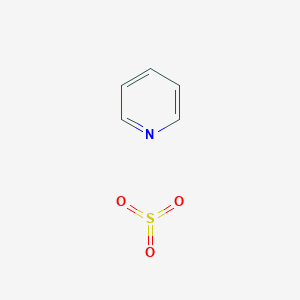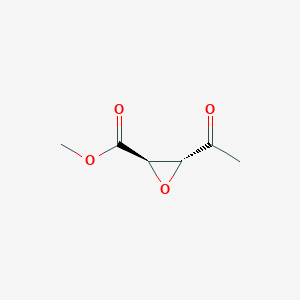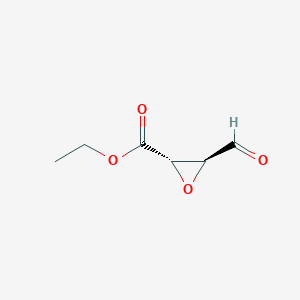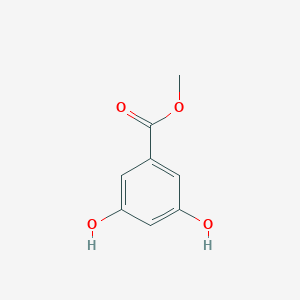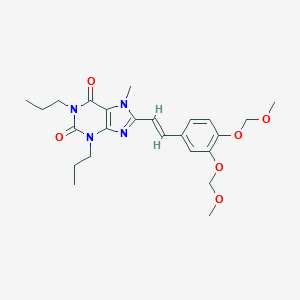
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, also known as XAC, is a xanthine derivative that has been widely used in scientific research. XAC is a potent and selective antagonist of the A2A adenosine receptor, which is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune response.
Mécanisme D'action
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine exerts its pharmacological effects by selectively blocking the A2A adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system, immune cells, and cardiovascular system. By blocking the A2A adenosine receptor, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological and pharmacological effects.
Effets Biochimiques Et Physiologiques
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have a variety of biochemical and physiological effects, including inhibition of cAMP production, modulation of calcium signaling, and regulation of gene expression. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been shown to reduce inflammation, inhibit the proliferation of cancer cells, and improve cognitive function. In addition, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to have cardioprotective effects, including reducing infarct size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has several advantages for lab experiments, including its high potency and selectivity for the A2A adenosine receptor, as well as its well-established synthesis method. However, (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine also has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other adenosine receptor subtypes.
Orientations Futures
There are several future directions for the research on (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine, including the development of more potent and selective A2A adenosine receptor antagonists, the investigation of the role of A2A adenosine receptor in other pathological conditions, and the exploration of the therapeutic potential of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine in various diseases. In addition, the use of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine as a tool to study the A2A adenosine receptor signaling pathway may provide valuable insights into the physiological and pharmacological effects of adenosine.
Méthodes De Synthèse
The synthesis of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine involves several steps, including the reaction of 7-methylxanthine with 3,4-dimethoxybenzaldehyde to form 7-methyl-3,4-dimethoxy-1H-pyrazolo[4,3-d]pyrimidin-1-one, followed by the reaction with 3,4-bis(methoxymethoxy)benzaldehyde in the presence of potassium carbonate to form (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine. The synthesis method has been optimized to achieve high yield and purity of (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine.
Applications De Recherche Scientifique
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been extensively used in scientific research as a tool to investigate the role of A2A adenosine receptor in various physiological and pathological processes. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. (E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine has also been used to study the mechanisms underlying Parkinson's disease, ischemia-reperfusion injury, and cardiovascular diseases.
Propriétés
Numéro CAS |
155814-26-9 |
|---|---|
Nom du produit |
(E)-8-(3,4-Bis(methoxymethoxy)styryl)-7-methyl-1,3-dipropylxanthine |
Formule moléculaire |
C24H32N4O6 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
8-[(E)-2-[3,4-bis(methoxymethoxy)phenyl]ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C24H32N4O6/c1-6-12-27-22-21(23(29)28(13-7-2)24(27)30)26(3)20(25-22)11-9-17-8-10-18(33-15-31-4)19(14-17)34-16-32-5/h8-11,14H,6-7,12-13,15-16H2,1-5H3/b11-9+ |
Clé InChI |
DXBWGAGBXVYUFM-PKNBQFBNSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OCOC)OCOC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OCOC)OCOC)C |
Synonymes |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3,4-bis(methoxymethoxy)phenyl)e thenyl)-1,3-dipropyl-7-methyl-, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



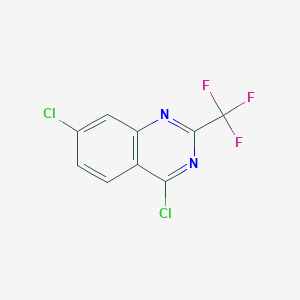
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
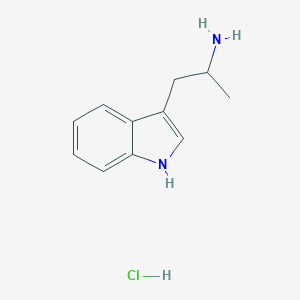
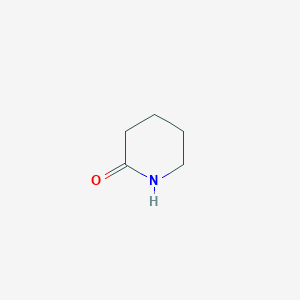
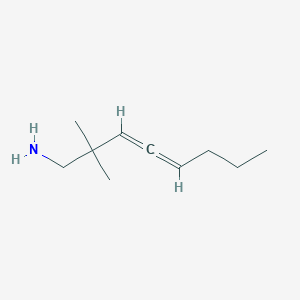

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
